Benzo[d]oxazol-2-ylmethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]oxazol-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]oxazol-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzo[d]oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reacting this compound with an amine can yield a sulfonamide derivative .
Scientific Research Applications
Benzo[d]oxazol-2-ylmethanesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo[d]oxazol-2-ylmethanesulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole: A parent compound with similar structural features but lacking the sulfonyl chloride group.
Benzo[d]thiazol-2-ylmethanesulfonyl chloride: A sulfur-containing analogue with similar reactivity.
Uniqueness
Benzo[d]oxazol-2-ylmethanesulfonyl chloride is unique due to its specific combination of the benzoxazole ring and the sulfonyl chloride group. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a potential candidate for pharmaceutical development .
Properties
Molecular Formula |
C8H6ClNO3S |
---|---|
Molecular Weight |
231.66 g/mol |
IUPAC Name |
1,3-benzoxazol-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(11,12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2 |
InChI Key |
ZTVJEUHWCUCFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.